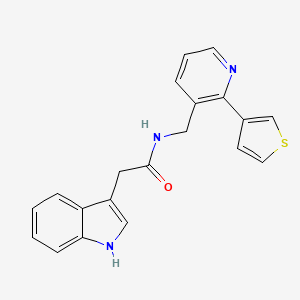

2-(1H-indol-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

Description

The compound 2-(1H-indol-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is a heterocyclic molecule featuring an indole core linked via an acetamide bridge to a substituted pyridine-thiophene hybrid moiety. Indole derivatives are widely studied for their biological relevance, including enzyme inhibition and anticancer activity .

Properties

IUPAC Name |

2-(1H-indol-3-yl)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3OS/c24-19(10-16-12-22-18-6-2-1-5-17(16)18)23-11-14-4-3-8-21-20(14)15-7-9-25-13-15/h1-9,12-13,22H,10-11H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNLSOEIQIHDFFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)NCC3=C(N=CC=C3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic synthesis. One common approach includes:

Formation of the Indole Derivative: Starting with an indole precursor, functionalization at the 3-position is achieved through electrophilic substitution reactions.

Pyridine and Thiophene Integration: The thiophene and pyridine rings are introduced through cross-coupling reactions, such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.

Amide Bond Formation: The final step involves the formation of the amide bond, typically through the reaction of an acyl chloride or an activated ester with the amine group of the indole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiophene rings, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole, thiophene, and pyridine rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using organolithium reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to indole-3-carboxylic acid derivatives, while reduction of the pyridine ring can yield piperidine derivatives.

Scientific Research Applications

Antimicrobial Properties

One of the most notable applications of this compound is its antimicrobial activity. Research indicates that derivatives containing indole and thiophene moieties exhibit significant antibacterial properties against strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Activity

Emerging studies have also highlighted the anticancer potential of this compound. It has been reported to induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of anti-apoptotic proteins. The presence of the indole structure is crucial for its bioactivity, as it is known to interact with cellular signaling pathways that regulate cell growth and survival .

Case Study 1: Antibacterial Efficacy

A study conducted on a series of indole-based compounds, including 2-(1H-indol-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide, demonstrated a clear correlation between structural modifications and antibacterial activity. The compound showed a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Mechanisms

In vitro studies assessing the cytotoxic effects of this compound on various cancer cell lines revealed that it significantly inhibited cell proliferation. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, confirming that treated cells exhibited increased rates of apoptosis compared to controls .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the thiophene and pyridine rings can significantly affect biological activity. For example:

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increased antibacterial potency |

| Alteration in ring size or substitution pattern | Enhanced anticancer activity |

Mechanism of Action

The mechanism by which 2-(1H-indol-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs and their properties based on the evidence:

Key Differences in Physicochemical Properties

Melting Points: Indole-acetamide derivatives with bulky substituents (e.g., phenyl-ethyl in ) often exhibit higher melting points (>180°C) due to increased crystallinity. Compounds like 2-(6-methyl-1H-indol-3-yl)acetic acid lack amide bonds, resulting in lower thermal stability .

Solubility :

- The pyridine and thiophene moieties in the target compound may enhance solubility in polar solvents compared to purely hydrocarbon-substituted analogs (e.g., phenyl-ethyl in ).

Biological Activity

The compound 2-(1H-indol-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is a novel heterocyclic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves multi-component reactions. For instance, a common method includes the condensation of indole derivatives with thiophene and pyridine moieties under specific conditions to yield the desired acetamide structure. The process often utilizes catalysts to enhance yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to this compound. For example:

- Cell Line Studies : Compounds with similar structural motifs have demonstrated significant antiproliferative activity against various cancer cell lines, including HeLa (cervical), MCF-7 (breast), and HT-29 (colon) cells. Notably, one derivative exhibited an IC50 value as low as 0.34 μM against MCF-7 cells, indicating potent cytotoxicity .

- Mechanistic Insights : The mechanism of action often involves the induction of apoptosis through cell cycle arrest at the G2/M phase and inhibition of tubulin polymerization, akin to the action of colchicine .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In studies involving lipopolysaccharide (LPS)-induced inflammation models, similar indole derivatives have shown a reduction in pro-inflammatory cytokines, suggesting that this compound may modulate inflammatory pathways effectively.

Structure–Activity Relationship (SAR)

The biological activity of indole-based compounds is often influenced by their structural features. The presence of electron-donating groups on the indole ring and specific substitutions on the pyridine and thiophene moieties can enhance potency. The following table summarizes key structural modifications and their impact on biological activity:

| Structural Feature | Modification Type | Impact on Activity |

|---|---|---|

| Indole Ring | Substituted at C3 | Increased anticancer activity |

| Pyridine Moiety | 2-position substitution | Enhanced binding affinity |

| Thiophene Group | Electron-withdrawing | Improved anti-inflammatory effects |

Case Studies

Several case studies have been documented regarding the biological evaluation of related compounds:

- In Vitro Studies : A series of indole derivatives were tested for their antiproliferative effects against various cancer cell lines, revealing that modifications at the N-position significantly affected their potency .

- In Vivo Models : Animal models treated with similar compounds showed promising results in reducing tumor size and inflammation markers, indicating potential therapeutic applications .

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-(1H-indol-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide to minimize by-products?

- Methodological Answer: Synthesis optimization requires precise control of reaction parameters. For indole-thiophene hybrids, multi-step protocols involving nucleophilic substitution and coupling reactions are common. Key factors include:

- Catalysts and Solvents: Use palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) and polar aprotic solvents like DMF or DMSO to enhance reactivity .

- Temperature and Time: Maintain temperatures between 60–80°C for amide bond formation to prevent decomposition. Monitor reaction progress via TLC or HPLC to terminate reactions at optimal conversion (~85–95%) .

- Purification: Employ column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) or recrystallization from ethanol to isolate high-purity product (>95%) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer: A combination of 1H/13C NMR (in DMSO-d6 or CDCl3) confirms structural integrity, with indole NH protons typically appearing at δ 10.5–11.5 ppm and thiophene protons as multiplet signals (δ 7.0–7.5 ppm) . High-resolution mass spectrometry (HRMS) using ESI+ mode validates molecular weight (expected [M+H]+ ~408.15 g/mol). FT-IR identifies key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. How can researchers conduct initial biological activity screening for this compound?

- Methodological Answer:

- Antimicrobial Assays: Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .

- Anticancer Screening: Perform MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at concentrations of 1–100 µM, comparing to cisplatin .

- Enzyme Inhibition: Test inhibition of COX-2 or kinases via fluorometric assays, using indomethacin or staurosporine as benchmarks .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported biological activities of structurally similar compounds?

- Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. To address this:

- Comparative Studies: Test the compound alongside analogs (e.g., 2-(4-methoxyindol-3-yl) derivatives) under identical conditions to isolate structural effects .

- Purity Validation: Re-analyze conflicting samples via HPLC-MS to rule out by-products (e.g., unreacted indole precursors) .

- Target-Specific Assays: Use CRISPR-edited cell lines or recombinant enzymes to confirm target engagement (e.g., kinase inhibition) .

Q. How can the crystal structure of this compound be determined, and what insights does it provide?

- Methodological Answer:

- Crystallization: Grow single crystals via slow evaporation from DCM/hexane (1:2) at 4°C.

- Data Collection: Use a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .

- Refinement: Apply SHELXL-2018 for structure solution, with R1 < 0.05 for high-resolution data. The indole-thiophene dihedral angle (~30–40°) and hydrogen-bonding networks (N–H···O) inform conformational stability and solubility .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding to COX-2 (PDB: 5KIR) or EGFR (PDB: 1M17). Focus on π-π stacking (indole-thiophene with Phe residues) and hydrogen bonds (amide with Arg/Asn) .

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) and free energy (MM-PBSA) .

Key Recommendations for Future Research

- Explore prodrug strategies to enhance bioavailability by modifying the acetamide group (e.g., ester prodrugs) .

- Investigate synergistic effects with approved drugs (e.g., doxorubicin) in combinatorial therapy .

- Validate in vivo pharmacokinetics using LC-MS/MS in rodent models to assess half-life and tissue distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.